4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid
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Overview
Description
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid is a chemical compound with the molecular formula C13H7ClF3NO2 and a molecular weight of 301.65 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a benzenecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, sodium methoxide, and ammonium formate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar compounds to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid include:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but differs in the position of the fluorine atom.
3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic Acid: Similar in structure but with a different carboxylic acid position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-10-5-9(13(15,16)17)6-18-11(10)7-1-3-8(4-2-7)12(19)20/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGQHGGYHBDEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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